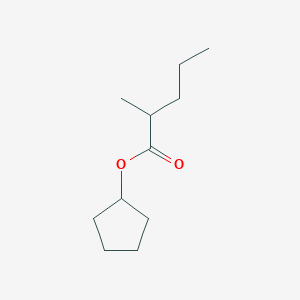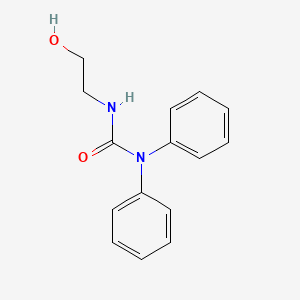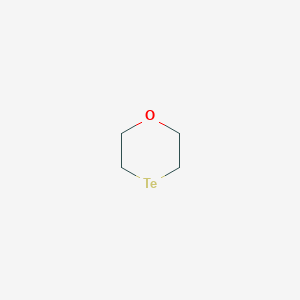
1,4-Oxatellurane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Oxatellurane is a heterocyclic compound containing tellurium, oxygen, and carbon atoms arranged in a six-membered ring. This compound has been known for over 50 years, but its metal complexes have only recently been characterized structurally . The unique properties of this compound make it an interesting subject for research in various fields, including chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Oxatellurane can be synthesized through a reaction involving sodium telluride and 1,2-dichloroethane in methanol under nitrogen atmosphere . The reaction proceeds as follows:
O(CH2CHCl)2+Na2Te→this compound
The product is obtained as a viscous orange oil, which can be further purified and characterized using spectroscopic techniques such as NMR.
Industrial Production Methods
While there is limited information on the industrial production of this compound, the synthesis methods used in research laboratories can be scaled up for industrial applications. The key factors to consider include the availability of starting materials, reaction conditions, and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Oxatellurane undergoes various chemical reactions, including:
Oxidation: The tellurium atom in this compound can be oxidized to form tellurium oxides.
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states.
Substitution: The tellurium atom can participate in substitution reactions, where it is replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Reagents like halogens and organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield tellurium dioxide, while reduction can produce tellurium metal.
Applications De Recherche Scientifique
1,4-Oxatellurane has several applications in scientific research:
Materials Science: The unique properties of this compound make it a potential candidate for developing new materials with specific electronic and optical properties.
Biology and Medicine: Research on organotellurium compounds, including this compound, has shown potential in developing new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of 1,4-Oxatellurane involves its interaction with metal ions to form stable complexes. The tellurium atom acts as a donor, coordinating with metal centers to form square planar or other geometries . These interactions can influence the electronic properties of the metal centers, making this compound a valuable ligand in coordination chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxane: A similar compound where oxygen replaces tellurium.
1,4-Dithiane: Contains sulfur atoms instead of tellurium.
1,4-Oxathiane: Contains both oxygen and sulfur atoms.
Uniqueness
1,4-Oxatellurane is unique due to the presence of tellurium, which imparts distinct electronic and chemical properties compared to its sulfur and oxygen analogs. The tellurium atom’s larger size and different electronegativity influence the compound’s reactivity and coordination behavior, making it a valuable subject for research in coordination chemistry and materials science .
Propriétés
Numéro CAS |
5974-87-8 |
|---|---|
Formule moléculaire |
C4H8OTe |
Poids moléculaire |
199.7 g/mol |
Nom IUPAC |
1,4-oxatellurane |
InChI |
InChI=1S/C4H8OTe/c1-3-6-4-2-5-1/h1-4H2 |
Clé InChI |
APJPWWDTSMWKNE-UHFFFAOYSA-N |
SMILES canonique |
C1C[Te]CCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


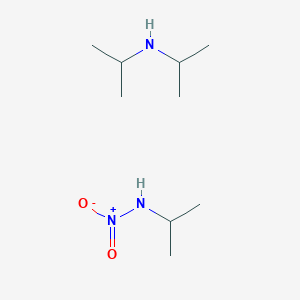
![[2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14737174.png)
![2-[2-(Isoquinolin-5-yl)hydrazinylidene]propanoic acid](/img/structure/B14737180.png)
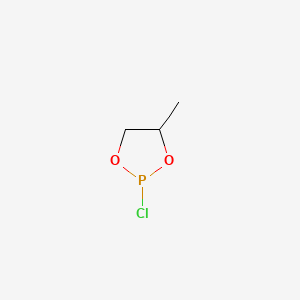
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene)](/img/structure/B14737190.png)
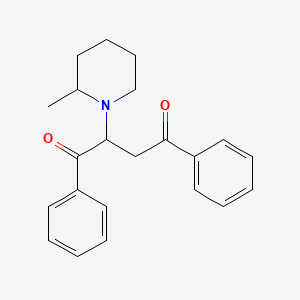

![Dimethyl [(E)-phenyldiazenyl]phosphonate](/img/structure/B14737219.png)
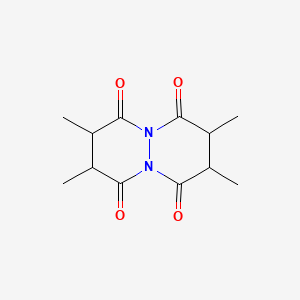

![(2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioic acid](/img/structure/B14737237.png)
